LogP and PSA Differentiation vs. 3‑Methoxy‑4‑phenoxybenzaldehyde (Unsubstituted Phenoxy Ring)
The target compound exhibits a computed logP of 4.75 and a PSA of 81.35 Ų , whereas the closest simple analog 3‑methoxy‑4‑phenoxybenzaldehyde (CAS 4664‑62‑4) has a logP of 2.4 and a PSA of 35.5 Ų . This represents a +2.35 logP increase and a +45.85 Ų increase in PSA, attributed to the nitro and trifluoromethyl substituents. The higher logP suggests substantially greater membrane permeability, while the elevated PSA expands hydrogen‑bond capacity.
| Evidence Dimension | Computed logP and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | logP 4.7502; PSA 81.35 Ų |
| Comparator Or Baseline | 3‑Methoxy‑4‑phenoxybenzaldehyde: logP 2.4; PSA 35.5 Ų |
| Quantified Difference | ΔlogP = +2.35; ΔPSA = +45.85 Ų |
| Conditions | Calculated values from Molbase (target) and Chem960 (comparator) |
Why This Matters
The marked increase in lipophilicity and polar surface area directly impacts compound partitioning, membrane permeation, and target engagement potential, making the target compound a superior candidate for cell‑based assays and in vivo studies where passive diffusion is rate‑limiting.
- [1] Molbase. 3‑Methoxy‑4‑[2‑nitro‑4‑(trifluoromethyl)phenoxy]benzaldehyde – Compound Information. CAS 5509‑72‑8. LogP 4.7502, PSA 81.35. URL: https://qiye.molbase.cn/d17603/540443 (accessed 2026‑05‑02). View Source
